Sodium methyl-ethyl caproate is an ester compound derived from caproic acid, also known as hexanoic acid. It is formed through the reaction of caproic acid with methanol and ethanol, resulting in a compound characterized by its pleasant odor, which contributes to the fragrances of various fruits and flowers. This compound finds applications across multiple fields, including flavoring agents, perfumes, and industrial processes.
Sodium methyl-ethyl caproate is classified as an ester, a type of organic compound formed by the reaction between an alcohol and an acid with the elimination of water. Specifically, it belongs to the broader category of fatty acid esters. Its chemical formula is C₉H₁₈O₂Na, and it has a unique structure that influences its properties and applications in scientific research and industry.
In industrial settings, large-scale reactors are utilized for this synthesis. Continuous flow reactors are preferred for their efficiency in maintaining controlled temperature and pressure conditions, which enhance yield. Post-reaction purification steps such as distillation and crystallization are essential for obtaining high-purity sodium methyl-ethyl caproate.
The molecular structure of sodium methyl-ethyl caproate features a central carbon chain derived from hexanoic acid, with methanol and ethanol groups attached as functional substituents. This structure contributes to its unique properties, including its odor profile.
Sodium methyl-ethyl caproate can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for sodium methyl-ethyl caproate involves its interaction within metabolic pathways, particularly in biological systems where it may serve as a substrate or product in enzymatic reactions. Its structure allows it to participate effectively in various biochemical processes.
Comparative analysis with similar esters like methyl butyrate and ethyl acetate highlights its unique characteristics. Sodium methyl-ethyl caproate's specific combination of components results in distinct chemical properties that enhance its utility in flavoring and fragrance applications .
Relevant data from studies indicate that these properties make sodium methyl-ethyl caproate suitable for various applications in both laboratory and industrial settings .
Sodium methyl-ethyl caproate has diverse applications across several scientific domains:
Microbial biosynthesis represents a sustainable route for flavor ester production, leveraging the inherent enzymatic machinery of fermentative yeasts. The yeast strain Clavispora lusitaniae YX3307, isolated from Chinese Daqu fermentation starters, demonstrates exceptional capability for ethyl caproate biosynthesis—a critical precursor in sodium methyl-ethyl caproate synthesis. This strain synthesizes ethyl caproate via two primary enzymatic pathways: ethanol hexanoyl transferase catalysis (combining ethanol with caproyl-coenzyme A) and lipase/esterase-mediated esterification of caproic acid and ethanol [1] [2].
Genomic characterization of YX3307 reveals heightened expression of ATF1 (alcohol acetyltransferase) and EEB1 (ethanol hexanoyl transferase) genes under optimized fermentation conditions. These enzymes catalyze the condensation of activated fatty acid intermediates (caproyl-CoA) with ethanol, demonstrating specificity for medium-chain fatty acids (C6-C8). Intracellular localization studies confirm that approximately 85% of ethyl caproate synthesis occurs via membrane-associated enzymes, with the remainder attributed to cytosolic esterases [1]. Strain screening protocols employ sorghum hydrolysate medium (SHM) supplemented with ethanol and caproic acid precursors, achieving titers of 62.0 mg/L ethyl caproate under controlled conditions [1] [2].
Table 1: Comparative Ethyl Caproate Production by Fermentative Yeast Strains
Yeast Strain | Classification | Ethyl Caproate Yield (mg/L) | Primary Pathway |
---|---|---|---|
Clavispora lusitaniae YX3307 | Daqu-isolated | 62.0 | Ethanol hexanoyl transferase |
Saccharomyces cerevisiae SU50 | Recombinant | 38.5 | Cutinase-mediated esterification |
Zygosaccharomyces rouxii | Soy sauce fermenter | 27.2 | Alcohol acetyltransferase |
Enzymatic esterification provides a high-precision alternative to microbial fermentation, enabling targeted synthesis under controlled conditions. Recombinant Fusarium solani pisi cutinase expressed in Saccharomyces cerevisiae SU50 demonstrates exceptional catalytic efficiency in ethyl caproate synthesis. This enzyme operates via a Ping Pong Bi Bi mechanism with competitive ethanol inhibition, where caproic acid binds to the enzyme's active site, forming an acyl-enzyme intermediate before ethanol binding and ester release [3].
Reaction parameters critically influence yield:
Bioreactor configurations employing immobilized cutinase on magnetic nanoparticles achieve 12 operational cycles with <15% activity loss, significantly improving process economics. Continuous systems demonstrate space-time yields of 120 g/L/day, surpassing batch reactions by 2.3-fold [3].
Table 2: Enzymatic Esterification Parameters and Yield Relationships
Parameter | Condition 1 | Condition 2 | Conversion (%) | Inhibition/Constraint |
---|---|---|---|---|
Temperature | 25°C | 50°C | 85% vs. 48% | Enzyme denaturation >35°C |
Ethanol:Caproic Acid | 1:1 | 2:1 | 63% vs. 85% | Competitive inhibition at >2:1 |
Reaction Medium | Aqueous | Acetone | 45% vs. 92% | Hydrolysis dominance in water |
Fermentation system design profoundly impacts microbial ecology, substrate utilization efficiency, and flavor ester output. Solid-state fermentation (SSF) employs grain-based substrates (e.g., wheat bran, sorghum) with minimal free water, mimicking traditional Daqu and koji systems. SSF enhances caproate yields by:
Conversely, submerged fermentation (SmF) utilizes liquid nutrient broths (e.g., sorghum hydrolysate medium), enabling precise control over dissolved oxygen, pH, and nutrient feeding. SmF achieves 30% faster microbial growth rates but requires sophisticated bioreactor systems and encounters product inhibition at ethyl caproate concentrations >80 mg/L [1] [9].
Comparative analysis in tomato sour soup fermentation demonstrates SSF's superiority in flavor complexity, with ester concentrations 1.26× higher than SmF. However, SmF reduces fermentation time by 40% (19 vs. 32 days) and enables easier precursor supplementation [9]. Hybrid approaches—initial SmF for biomass propagation followed by SSF for esterogenesis—show promise, boosting overall productivity by 55% while retaining flavor intensity [8].
Table 3: Performance Comparison of Fermentation Modalities
Parameter | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) | Hybrid System |
---|---|---|---|
Ethyl Caproate Yield | 68.2 mg/kg matrix | 54.1 mg/L broth | 84.5 mg/L equivalent |
Fermentation Duration | 32 days | 19 days | 24 days |
Productivity | 2.13 mg/day | 2.85 mg/day | 3.52 mg/day |
Scalability | Limited by tray geometry | Industrial bioreactors feasible | Requires phase transfer |
Precursor availability directly constrains flux through caproate esterification pathways. Caproic acid pools derive from microbial chain elongation, where Clostridium spp. and Lacticaseibacillus convert ethanol and acetate into C6 fatty acids via reverse β-oxidation. In Daqu-derived systems, this process occurs synergistically, with yeasts metabolizing the resultant caproate into esters [1] [4].
Strategic precursor feeding enhances yields:
Metabolic engineering approaches focus on overexpressing phosphotransbutyrylase and butyrate kinase to increase intracellular caproyl-CoA pools. Engineered E. coli strains achieve caproate titers of 8.7 g/L, providing abundant precursor for subsequent enzymatic esterification [3] [4].
Table 4: Precursor Modulation Strategies and Effectiveness
Strategy | Implementation | Yield Increase | Mechanism |
---|---|---|---|
Timed Ethanol Feeding | 10% (v/v) at 32h | 150% | Avoids growth inhibition; matches esterogenesis |
Caproic Acid Bolus | 0.04% (v/v) at 40h | 177% | Shifts esterification equilibrium |
Co-culture Consortia | L. casei + C. lusitaniae | 180% | Cross-feeding; metabolic specialization |
Caproyl-CoA Overproduction | Engineered PTB/BUK expression | 290%* | Enhanced precursor pool |
*Compared to wild-type caproic acid production
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